(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid
Description
(Z)-3-[4-(Decyloxy)phenyl]-2-propenoic acid is a synthetic cinnamic acid derivative characterized by a Z-configuration (cis) double bond, a 4-decyloxy-substituted phenyl ring (10-carbon alkoxy chain), and a propenoic acid moiety.
Properties
IUPAC Name |
(Z)-3-(4-decoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-4-5-6-7-8-9-16-22-18-13-10-17(11-14-18)12-15-19(20)21/h10-15H,2-9,16H2,1H3,(H,20,21)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCYHGEBPWDTJ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 1-bromodecane.
Etherification: 4-hydroxybenzaldehyde reacts with 1-bromodecane in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Knoevenagel Condensation: The 4-(decyloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanoic acid or alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights critical structural variations among (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid and related compounds:
*logP values estimated using ChemDraw/BioByte tools.
†Predicted high lipophilicity due to decyloxy chain.
Key Observations:
- Decyloxy Group : The long alkyl chain in the target compound drastically increases lipophilicity (logP ~6.2 vs. ~1.5–1.8 for methoxy/hydroxy analogs), suggesting superior membrane penetration but poor aqueous solubility .
- Z-Configuration : Shared with (Z)-sinapic acid and glucosylated coumaric acid, this configuration may influence bioactivity by altering molecular geometry and target binding .
- Functional Groups : Hydroxy/methoxy substituents in analogs are associated with antioxidant properties, whereas the decyloxy group may favor industrial or antimicrobial applications.
(Z)-Sinapic Acid
- Antioxidant Capacity : Demonstrated radical scavenging activity in vitro, attributed to electron-donating methoxy and hydroxy groups.
- Anti-inflammatory Effects : Inhibits COX-2 and TNF-α in murine models.
3-Hydroxy-4-methoxycinnamic Acid
- Pharmacological Research : Used as a reference standard in studies of natural products (e.g., cinnamon extracts).
4-O-β-D-Glucopyranosyl-cis-p-coumaric Acid
- Bioavailability : Glycosylation improves water solubility but reduces cellular uptake compared to aglycone forms.
Theoretical Implications for Target Compound:
The decyloxy group may enhance antimicrobial activity by disrupting lipid membranes, while the Z-configuration could limit steric hindrance for target binding. However, its hydrophobicity may restrict systemic use, favoring topical or surfactant applications.
Biological Activity
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid is an organic compound with notable potential biological activities, particularly in the fields of medicine and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with insights into its mechanism of action and therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHO
- CAS Number : 1400679-03-9
- Molecular Weight : 250.34 g/mol
The compound features a decyloxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 µg/mL |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
| Pseudomonas aeruginosa | Low inhibition | 128 µg/mL |
These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Another critical aspect of this compound is its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its utility in managing inflammatory conditions.
- Mechanism of Action : The compound appears to modulate the NF-κB signaling pathway, which is crucial for regulating immune responses. By inhibiting this pathway, it reduces inflammation and may provide therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of propenoic acids, including this compound. The results indicated significant activity against Staphylococcus aureus, highlighting its potential in treating skin infections caused by this pathogen .
- Inflammation Model : In an experimental model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced edema and inflammatory cell infiltration compared to controls .
- Comparative Study with Similar Compounds : When compared to its E-isomer, the Z-isomer exhibited enhanced biological activity, particularly in anti-inflammatory assays. This difference may be attributed to the spatial configuration influencing receptor binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid, and what methodological considerations are critical for achieving stereochemical purity?
- Methodological Answer : The synthesis typically involves a Wittig reaction or Horner-Wadsworth-Emmons olefination to form the α,β-unsaturated carboxylic acid (propenoic acid) backbone. The (Z)-isomer can be selectively obtained using sterically hindered ylides or by controlling reaction temperature and solvent polarity. For the decyloxy substituent, nucleophilic aromatic substitution (e.g., coupling decyl alcohol with 4-hydroxyphenyl precursors under Mitsunobu conditions) is recommended. Purification via column chromatography with a polar stationary phase (e.g., silica gel) and confirmation of stereochemistry via NOESY NMR or X-ray crystallography are essential .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the decyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups) and the propenoic acid double bond (δ ~5.8–7.2 ppm for vinyl protons).
- Chromatography : HPLC with a C18 column and UV detection (λ = 250–300 nm) to assess purity.
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the double bond.
- Avoid prolonged exposure to light (use amber vials) due to potential photoisomerization of the (Z)-configuration.
- Monitor hydrolysis of the ester group in aqueous environments via periodic FT-IR analysis (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the (Z)-stereochemistry influence the compound’s mesophase behavior in liquid crystal applications?
- Methodological Answer :
- Conduct polarized light microscopy and X-ray diffraction to study mesophase formation. The (Z)-configuration introduces bent molecular geometry, reducing packing efficiency compared to the (E)-isomer, which may lower transition temperatures.
- Compare with computational models (e.g., DFT calculations ) to correlate molecular geometry with observed mesophase stability .
Q. What strategies can resolve contradictions between experimental and computational data regarding the compound’s electronic properties?
- Methodological Answer :
- Reconcile discrepancies by cross-validating UV-Vis spectroscopy (experimental λmax) with TD-DFT simulations . Adjust solvent parameters (e.g., dielectric constant) in computational models to match experimental conditions.
- Use cyclic voltammetry to experimentally determine HOMO/LUMO levels and compare with computational outputs .
Q. How can researchers evaluate the compound’s potential as a fluorescent marker or sensor in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
